![molecular formula C10H11FN2O4S B3015209 3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine CAS No. 2418734-06-0](/img/structure/B3015209.png)
3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a fluorosulfonyloxy group and a carbamoyl group attached to a pyridine ring.
Preparation Methods
One common method involves the use of fluorosulfonyl radicals, which can be generated from various precursors and used to introduce the fluorosulfonyloxy group efficiently . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: The fluorosulfonyloxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine has several scientific research applications:
Chemistry: It is used in organic synthesis to introduce fluorosulfonyloxy groups into molecules, which can enhance their reactivity and stability.
Biology: The compound can be used to study biological processes and interactions, particularly those involving fluorosulfonyloxy groups.
Mechanism of Action
The mechanism of action of 3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine involves its interaction with molecular targets and pathways. The fluorosulfonyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carbamoyl group can also play a role in the compound’s biological activity, affecting its binding to specific targets and its overall pharmacological profile.
Comparison with Similar Compounds
3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine can be compared with other similar compounds, such as:
Sulfonyl fluorides: These compounds also contain a sulfonyl fluoride group and have similar applications in organic synthesis and chemical biology.
Carbamoyl pyridines: These compounds contain a carbamoyl group attached to a pyridine ring and can have similar biological and pharmacological properties.
The uniqueness of this compound lies in its combination of the fluorosulfonyloxy and carbamoyl groups, which can provide distinct reactivity and properties compared to other compounds .
Properties
IUPAC Name |
3-fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O4S/c1-10(2-3-10)13-9(14)7-4-8(6-12-5-7)17-18(11,15)16/h4-6H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXSFPHKOAUDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
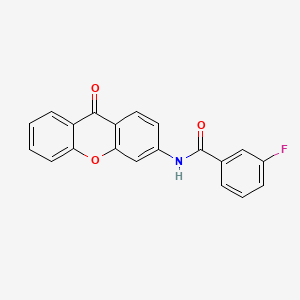
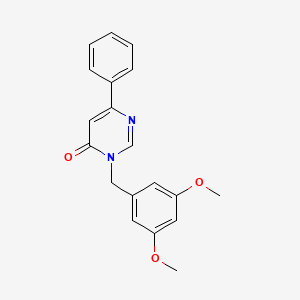

![2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B3015132.png)
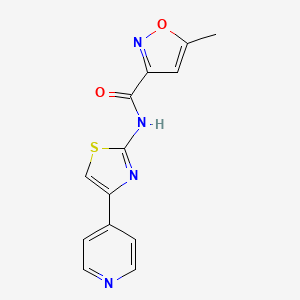
![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)
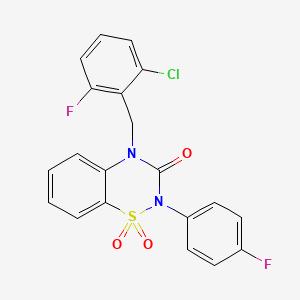
![3-(2-methylpropyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015137.png)
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3015140.png)

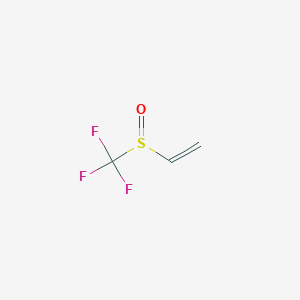

![N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015147.png)
![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B3015149.png)
